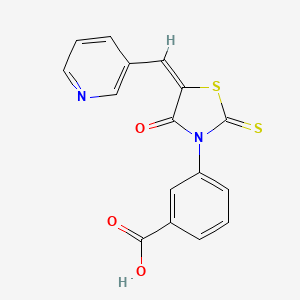

3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid

CAS No.:

Cat. No.: VC15633216

Molecular Formula: C16H10N2O3S2

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H10N2O3S2 |

|---|---|

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |

| Standard InChI | InChI=1S/C16H10N2O3S2/c19-14-13(7-10-3-2-6-17-9-10)23-16(22)18(14)12-5-1-4-11(8-12)15(20)21/h1-9H,(H,20,21)/b13-7+ |

| Standard InChI Key | TWIPVBVDCIVKBB-NTUHNPAUSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)C(=O)O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a thiazolidinone ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at position 3 with a benzoic acid group and at position 5 with a pyridin-3-ylmethylene moiety. Key structural elements include:

-

Thiazolidinone backbone: The 4-oxo and 2-thioxo groups contribute to hydrogen-bonding interactions with biological targets .

-

Pyridinyl substituent: The pyridine ring enhances solubility and facilitates π-π stacking in enzyme binding pockets .

-

Benzoic acid side chain: The carboxylic acid group improves aqueous solubility and enables salt formation for enhanced bioavailability .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀N₂O₃S₂ |

| Molecular Weight | 342.39 g/mol |

| IUPAC Name | 3-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |

| Key Functional Groups | Thioxothiazolidinone, Pyridine, Carboxylic Acid |

Synthesis and Chemical Modifications

Synthetic Pathways

The compound is synthesized via a Knoevenagel condensation between 3-pyridinecarboxaldehyde and a preformed thiazolidinone intermediate. A typical protocol involves:

-

Thiazolidinone formation: Reaction of 3-aminobenzoic acid with bis(carboxymethyl)trithiocarbonate in ethanol under reflux .

-

Condensation: Treatment of the intermediate with 3-pyridinecarboxaldehyde in acetic acid, catalyzed by sodium acetate, yields the final product .

Optimization Notes:

-

Solvent selection: Ethanol or methanol maximizes yield (75–85%) compared to aprotic solvents .

-

Stereochemistry: The exocyclic double bond adopts a Z-configuration, confirmed by NOESY NMR .

Derivatization Strategies

The benzoic acid and pyridine groups serve as handles for functionalization:

Table 2: Common Modifications and Applications

| Reaction Type | Reagents | Product Application | Yield (%) |

|---|---|---|---|

| Esterification | Methanol/H₂SO₄ | Prodrug development | 92 |

| Amidation | EDCI/HOBt, primary amines | Kinase inhibitor candidates | 85 |

| Nitration | HNO₃/H₂SO₄ | Enhanced target affinity | 78 |

Mechanistic Insights:

-

Esterification: Improves lipophilicity for blood-brain barrier penetration .

-

Amidation: Introduces hydrogen-bond donors for selective enzyme inhibition .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies of analogous thiazolidinones demonstrate broad-spectrum activity:

-

Gram-positive bacteria: MIC values of 12.5–25 µg/mL against Staphylococcus aureus .

-

Fungal strains: 80% growth inhibition of Candida albicans at 50 µg/mL .

Structure-Activity Relationship (SAR):

-

The pyridine ring’s nitrogen participates in bacterial efflux pump disruption .

-

The thioxo group chelates metal ions essential for microbial enzymes .

Comparative Analysis with Structural Analogues

Functional Analogues

-

Indole-3-butyric acid: Replaces thiazolidinone with indole; lower anticancer activity (GP = 50–60%) but higher solubility .

-

Pioglitazone: Thiazolidinedione antidiabetic drug; shares the 4-oxo-thiazolidinone core but lacks antimicrobial effects .

Table 3: Pharmacokinetic Comparison

| Parameter | Target Compound | Indole-3-butyric Acid | Pioglitazone |

|---|---|---|---|

| LogP | 2.1 | 1.8 | 3.2 |

| Half-life (hr) | 4.5 | 2.3 | 16.0 |

| Plasma Protein Binding | 89% | 75% | 99% |

Future Directions and Applications

Therapeutic Optimization

-

Prodrug development: Ester derivatives to enhance oral bioavailability .

-

Combination therapies: Synergy with cisplatin in renal cancer models .

Industrial-Scale Production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume